![molecular formula C5H11NO2 B187150 N-(2-hydroxyethyl)-N-methylacetamide CAS No. 15567-95-0](/img/structure/B187150.png)
N-(2-hydroxyethyl)-N-methylacetamide
Overview
Description
N-(2-Hydroxyethyl)ethylenediamine is a derivative of piperazine with good mutual solubility in aqueous solution, a low melting point, and a high boiling point . It has been studied for its potential to replace PZ as an activator added in the mixed amine system to capture CO2 .
Synthesis Analysis
A study reported the synthesis of two acrylamide derivatives, namely: N-(bis(2-hydroxyethyl)carbamothioyl)acrylamide (BHCA) and N-((2-hydroxyethyl)carbamothioyl)acrylamide (HCA). Their chemical structures were analyzed and confirmed using IR and 1H NMR .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as liquid chromatography coupled with quadrupole time of flight mass spectrometry, Fourier transform-infrared spectroscopy, time-of-flight mass spectrometry, and nuclear magnetic resonance .Chemical Reactions Analysis
In a study, biogenic acids were reacted with ethanolamine and hydrogen using small amounts of water as solvent together with solid catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of N-(2-hydroxyethyl)alkylamines were studied, including the isotherms of surface tension of these compounds on a liquid-gas interface in water and hydrochloric acid .Scientific Research Applications
Carbon Capture and Storage (CCS)
The compound is used in the field of Carbon Capture and Storage (CCS). The cyclic diamine N-(2-Hydroxyethyl)-piperazine (HEPZ), a derivative of piperazine, has good mutual solubility in aqueous solution, a low melting point, and a high boiling point. It has the potential to replace PZ as an activator added in the mixed amine system to capture CO2 . The solubility of CO2 in aqueous HEPZ solutions was determined for three HEPZ concentrations and four temperatures .
Thermodynamic Modeling
N-(2-Hydroxyethyl)-N-methylacetamide is used in thermodynamic modeling. The VLE data for HEPZ-H2O were obtained using a gas–liquid double circulation kettle at pressure 30–100 kPa, and the thermodynamic model for the HEPZ-H2O-CO2 system was built in Aspen Plus based on the electrolytic non-random two-liquid (ENRTL) activity model .
Flotation Performance to Quartz
A novel hydroxyl-containing quaternary ammonium surfactant N-(2-Hydroxyethyl)-N, N-dimethyl-3-[(1-oxododecyl)amino]-1-propanaminium (LPDC) was synthesized and introduced as a collector for the reverse cationic flotation separation of apatite from quartz . The micro-flotation tests showed that LPDC exhibited excellent flotation performance .
Synthesis of 2-Oxazolines
N-(2-Hydroxyethyl)-N-methylacetamide is used in the synthesis of 2-Oxazolines .
Generation of Free Radicals
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(2-hydroxyethyl)-N-methylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-5(8)6(2)3-4-7/h7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSKGKGKPGOOTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50440952 | |
Record name | N-(2-hydroxyethyl)-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50440952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxyethyl)-N-methylacetamide | |
CAS RN |
15567-95-0 | |
Record name | N-(2-hydroxyethyl)-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50440952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-Hydroxyethyl)-N-methylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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